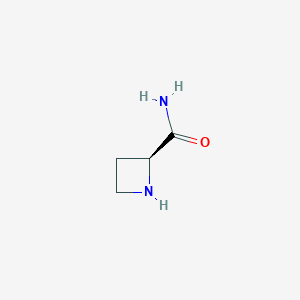

(S)-Azetidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azetidine-2-carboxamide, can be achieved through several methods. One common approach involves the enantioselective preparation from azetidine-2-carboxylic acid. This method typically employs chiral catalysts or auxiliaries to ensure the desired stereochemistry . Another method involves the reaction of succinic acid with sodium nitrite or nitrated isopropylamine in a suitable solvent, followed by distillation to obtain the target product .

Industrial Production Methods: Industrial production of this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Azetidine-2-carboxamide, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring is opened or modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while substitution reactions can produce various substituted azetidines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

(S)-Azetidine-2-carboxamide is synthesized through several methods, often involving the use of chiral intermediates. A notable synthesis route involves the treatment of dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane, yielding high enantiomeric purity (over 99.9% ee) in a total yield of 48% . The compound's structure allows it to act as an analog of proline, enabling its incorporation into proteins, which can have significant biological effects.

2.1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, azetidine-based small molecules have demonstrated sub-micromolar potency as STAT3 inhibitors, showing efficacy against triple-negative breast cancer . A study evaluating various azetidine derivatives reported that some exhibited promising anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with IC50 values indicating effectiveness comparable to established chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 Value (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| Compound 17 | MCF-7 | 28.66 | 5-Fluorouracil | 6.00 |

| Compound X | TNBC | Sub-micromolar | - | - |

2.2. Neurological Effects

This compound has been shown to induce oligodendrogliopathy in animal models, mimicking multiple sclerosis pathology without leukocyte infiltration . In studies where adult CD1 mice were administered Aze, significant pathological changes in oligodendrocytes were observed, including apoptosis and endoplasmic reticulum stress markers. These findings suggest that Aze may play a role in neurodegenerative conditions and warrant further investigation into its mechanisms.

Metabolic Implications

Research indicates that this compound can affect amino acid metabolism. It has been shown to inhibit proline biosynthesis by interfering with glutamic acid reduction to glutamic semialdehyde . This inhibition suggests potential applications in metabolic engineering or as a biochemical tool for studying proline metabolism.

Toxicological Studies

While this compound shows promise in various applications, its misincorporation into proteins can lead to toxic effects. Studies have documented teratogenic effects and growth inhibition in various animal models when Aze substitutes proline in proteins . Understanding these toxicological implications is crucial for assessing the safety of using Aze in therapeutic contexts.

Wirkmechanismus

The mechanism of action of (S)-Azetidine-2-carboxamide, involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(S)-Azetidine-2-carboxamide, can be compared with other similar compounds, such as:

Azetidine-2-carboxylic acid: Both compounds share the azetidine ring but differ in their functional groups.

Azetidine-2-carboxamide hydrochloride: This compound is a hydrochloride salt form, which may have different solubility and stability properties.

Uniqueness: The uniqueness of this compound, lies in its specific stereochemistry and the presence of the carboxamide functional group, which imparts distinct chemical and biological properties .

Biologische Aktivität

(S)-Azetidine-2-carboxamide, a derivative of azetidine-2-carboxylic acid, has garnered attention in the scientific community due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a cyclic amine that features a four-membered ring structure. It is part of a larger class of compounds known for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The compound's unique structure allows it to interact with various biological targets, leading to significant physiological effects.

- Inhibition of Cellular Processes :

- Induction of Apoptosis :

- Neuroprotective Effects :

Antiproliferative Effects

The following table summarizes the antiproliferative effects of this compound and its analogs on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 6.8 | STAT3 inhibition |

| (R)-Azetidine-2-carboxamide | MDA-MB-231 | 3.9 | Microtubule destabilization |

| Azetidine-2-carboxylic acid | Oligodendrocytes | 300-600 | Induction of apoptosis |

Case Studies

-

Oligodendrogliopathy Induction :

A study focused on the effects of azetidine-2-carboxylic acid in mice revealed significant pathological changes reminiscent of multiple sclerosis. Mice treated with high doses exhibited oligodendrocyte apoptosis and myelin degeneration without leukocyte infiltration, suggesting a unique mechanism of action that could inform future therapeutic strategies for neurodegenerative diseases . -

Anticancer Properties :

In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptotic pathways. The compound’s ability to destabilize microtubules was confirmed through immunofluorescence microscopy, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

(2S)-azetidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCWBKUOPJMUQV-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.